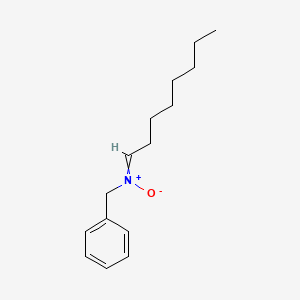
N-Benzyloctan-1-imine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloctan-1-imine N-oxide is a chemical compound that belongs to the class of N-oxides N-oxides are oxidation products of tertiary amines and are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloctan-1-imine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the formation of the N-oxide. The reaction conditions generally involve moderate temperatures and controlled addition of the oxidizing agent to ensure complete conversion of the amine to the N-oxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yields and consistent product quality. The use of catalysts, such as rhenium-based catalysts, can further enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloctan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and peroxycarboxylic acids (RCOOOH) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used to replace the N-oxide group under appropriate reaction conditions.
Major Products Formed
Oxidation: Formation of higher-order N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imine derivatives.
Scientific Research Applications
N-Benzyloctan-1-imine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-Benzyloctan-1-imine N-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, transferring oxygen atoms to other molecules. This property makes it useful in various chemical transformations and biological processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
N-Benzyloctan-1-imine N-oxide can be compared with other N-oxides, such as:
Trimethylamine N-oxide: Commonly found in marine species and used as an osmolyte.
Pyridine N-oxide: Widely used in organic synthesis as a reagent and catalyst.
Quinuclidine N-oxide: Known for its use in the synthesis of pharmaceuticals and agrochemicals
Properties
CAS No. |
72552-76-2 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-benzyloctan-1-imine oxide |
InChI |
InChI=1S/C15H23NO/c1-2-3-4-5-6-10-13-16(17)14-15-11-8-7-9-12-15/h7-9,11-13H,2-6,10,14H2,1H3 |
InChI Key |
ORDGRVQBZVTAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=[N+](CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
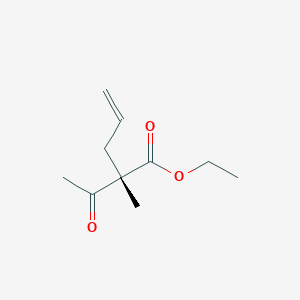
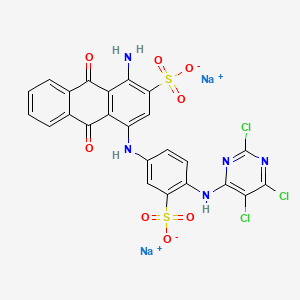
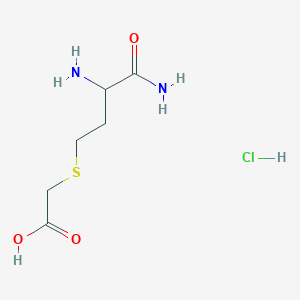
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
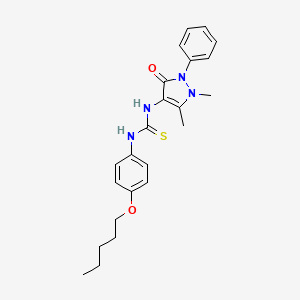
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
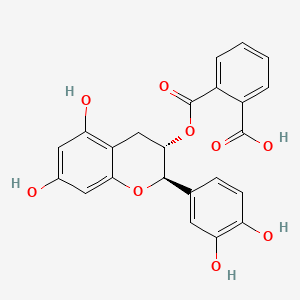
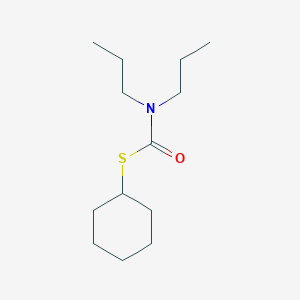
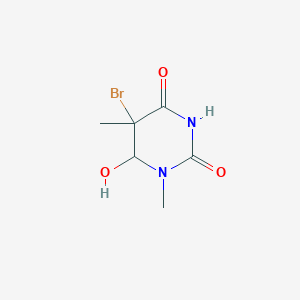
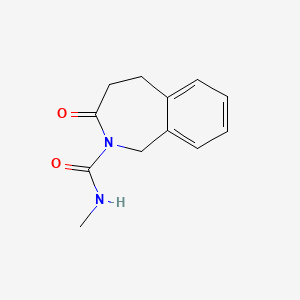
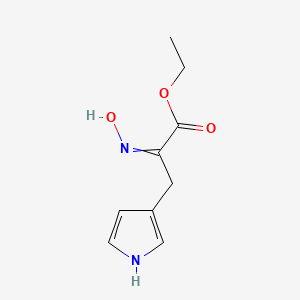
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
